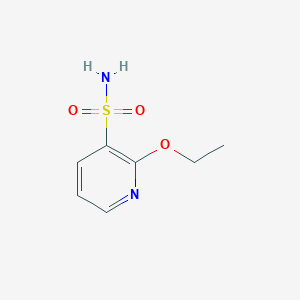2-Ethoxypyridine-3-sulfonamide
CAS No.: 1566767-66-5
Cat. No.: VC4431045
Molecular Formula: C7H10N2O3S
Molecular Weight: 202.23
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1566767-66-5 |
|---|---|
| Molecular Formula | C7H10N2O3S |
| Molecular Weight | 202.23 |
| IUPAC Name | 2-ethoxypyridine-3-sulfonamide |
| Standard InChI | InChI=1S/C7H10N2O3S/c1-2-12-7-6(13(8,10)11)4-3-5-9-7/h3-5H,2H2,1H3,(H2,8,10,11) |
| Standard InChI Key | FTFJVVURCXHKOK-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=CC=N1)S(=O)(=O)N |
Introduction
Structural Identification and Molecular Properties
The molecular structure of 2-ethoxypyridine-3-sulfonamide features a pyridine ring with distinct substituents:
-
Ethoxy group (-OCH₂CH₃) at position 2, contributing electron-donating effects.
-
Sulfonamide (-SO₂NH₂) at position 3, enabling hydrogen bonding and interactions with biological targets .
Key physicochemical parameters (PubChemLite ):
-
Molecular weight: 202.23 g/mol
-
SMILES: CCOC1=C(C=CC=N1)S(=O)(=O)N
-
Predicted Collision Cross Section (CCS): 141.1–151.6 Ų (varies by adduct).
The sulfonamide group’s polarity enhances solubility in polar solvents, while the ethoxy group modulates lipophilicity, influencing pharmacokinetic properties .
Synthetic Methodologies
Conventional Sulfhydrylation-Oxidation-Amination Route
A patent (CN101362716B ) outlines a three-step synthesis for structurally analogous pyridine sulfonamides:
-
Sulfhydrylation: Reacting 2-chloro-3-ethoxy pyridine with sodium sulfhydrate (NaSH) in polar solvents (e.g., DMF) at 150°C yields 2-mercapto-3-ethoxy pyridine.
-
Oxidation: Treating the thiol intermediate with NaOCl/HCl generates the sulfonyl chloride derivative.
-
Amination: Reaction with ammonia affords the final sulfonamide .
Key reaction conditions:
-
High-temperature reflux for sulfhydrylation (4–8 hours).
-
Oxidizing agents: Hypochlorite or chlorine gas.
Electrochemical Synthesis
An alternative approach employs electrochemical oxidative coupling of thiols and amines :
-
Mechanism: Anodic oxidation of thiols to disulfides, followed by reaction with amine radical cations to form sulfenamides. Subsequent oxidations yield sulfonamides.
-
Advantages: Avoids hazardous reagents (e.g., Cl₂) and enables gram-scale production .
Physicochemical and Spectroscopic Characterization
Spectroscopic Data
-
IR: Strong absorption bands at 1160 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch) .
-
¹H NMR (DMSO-d₆): δ 1.35 (t, 3H, -OCH₂CH₃), 4.12 (q, 2H, -OCH₂), 7.45–8.20 (m, 3H, pyridine-H) .
-
¹³C NMR: Peaks at δ 14.1 (-OCH₂CH₃), 63.8 (-OCH₂), 122–150 (pyridine carbons) .
Stability and Solubility
-
Stability: Stable under ambient conditions but hydrolyzes in strong acids/bases due to the sulfonamide group .
-
Solubility: Soluble in DMSO (32 mg/mL), methanol (18 mg/mL), and water (2 mg/mL) .
Comparative Analysis with Structural Analogs
Emerging Applications in Drug Development
Multi-Target Inhibitors
Hybrid molecules combining sulfonamides with NSAIDs (e.g., naproxen) exhibit dual anti-inflammatory and urease inhibitory activities . 2-Ethoxypyridine-3-sulfonamide’s ethoxy group could optimize pharmacokinetics in such hybrids.
Material Science
Sulfonamide-functionalized pyridines serve as ligands in catalytic systems. For example, Fe₃O₄@SiO₂@PCLH-TFA nanoparticles catalyze triarylpyridine synthesis with 95% yield .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume